
2-Isothiocyanatohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group –N=C=S. This compound is derived from the enzymatic hydrolysis of glucosinolates, which are naturally occurring in cruciferous vegetables such as broccoli, radish, and cabbage . Isothiocyanates, including 2-Hexyl isothiocyanate, are known for their distinctive pungent aroma and potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods: Industrial production of 2-Hexyl isothiocyanate often involves the large-scale synthesis of dithiocarbamate salts, which are then decomposed using lead nitrate or tosyl chloride . This method is favored for its efficiency and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl isothiocyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbonyl sulfide.
Nucleophilic Substitution: Nucleophiles such as amines and alcohols can attack the carbon atom in the isothiocyanate group, leading to the formation of thioureas and thiocarbamates.
Electrochemical Reduction: This reaction can produce thioformamides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Nucleophilic Substitution: Amines, alcohols, and other nucleophiles under mild conditions.
Electrochemical Reduction: Electrochemical cells with appropriate electrodes.
Major Products:
Hydrolysis: Amines and carbonyl sulfide.
Nucleophilic Substitution: Thioureas and thiocarbamates.
Electrochemical Reduction: Thioformamides.
Scientific Research Applications
2-Hexyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including thioureas and heterocycles.
Biology: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the production of agrochemicals and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 2-Hexyl isothiocyanate involves its ability to induce phase II detoxification enzymes via the nuclear factor erythrocyte-2-related factor 2 (Nrf2) pathway . This activation leads to increased expression of antioxidant enzymes, which help in neutralizing reactive oxygen species and reducing oxidative stress. Additionally, 2-Hexyl isothiocyanate can modulate various signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Benzyl isothiocyanate: Present in papaya seeds, studied for its anticancer and antimicrobial activities.
Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.
Uniqueness of 2-Hexyl Isothiocyanate: 2-Hexyl isothiocyanate stands out due to its unique hexyl chain, which imparts distinct lipophilicity and hydrophobicity. This structural feature enhances its ability to interact with cellular membranes and modulate intracellular signaling pathways, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
5334-87-2 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-isothiocyanatohexane |
InChI |
InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3 |
InChI Key |
GCZWLZBNDSJSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



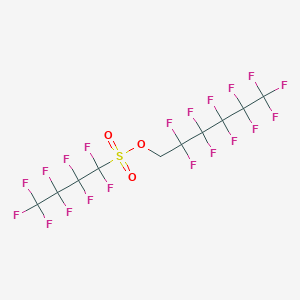
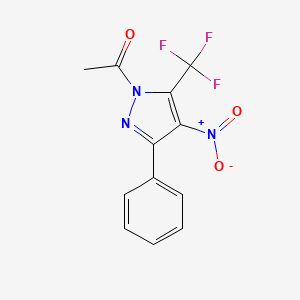
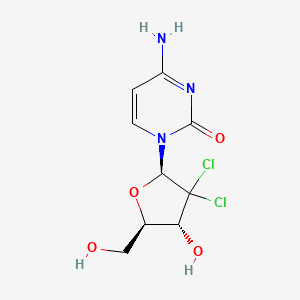
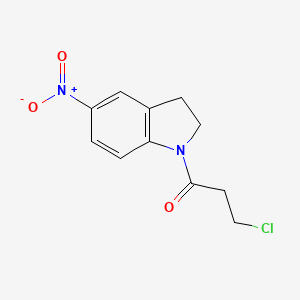
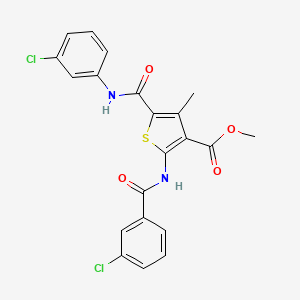
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
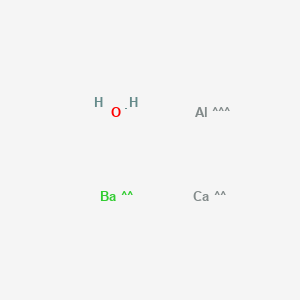
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
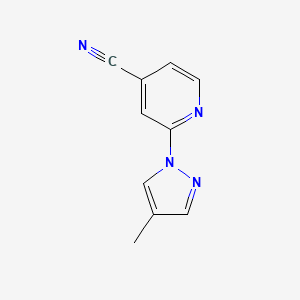


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
